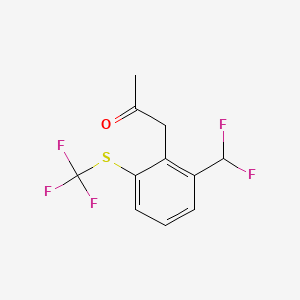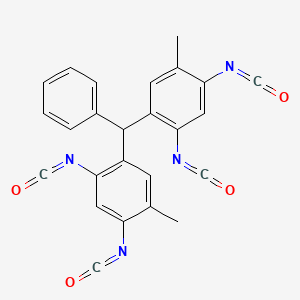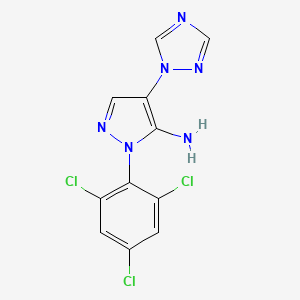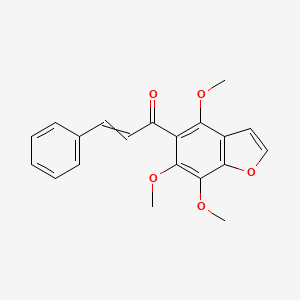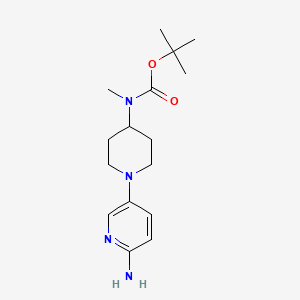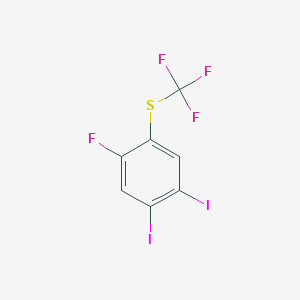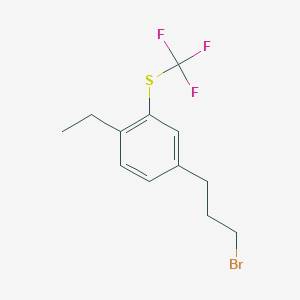
1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-3-(trifluoromethylthio)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The bromopropyl group is introduced to the benzene ring through a nucleophilic substitution reaction, where the bromine atom in 1,3-dibromopropane is replaced by the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while coupling reactions can result in the formation of biaryl compounds.
科学研究应用
1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: The compound’s unique chemical structure makes it a potential candidate for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its trifluoromethylthio group can enhance its reactivity and stability, making it a valuable intermediate in various chemical reactions.
相似化合物的比较
1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the ethyl group and has different reactivity and applications.
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, leading to different chemical properties and uses.
1-Bromo-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trifluoromethylthio group, resulting in different reactivity and applications.
属性
分子式 |
C12H14BrF3S |
|---|---|
分子量 |
327.21 g/mol |
IUPAC 名称 |
4-(3-bromopropyl)-1-ethyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3S/c1-2-10-6-5-9(4-3-7-13)8-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
GGGILKSGWLZQDM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)CCCBr)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


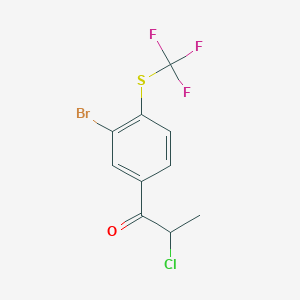
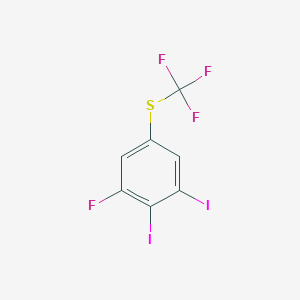
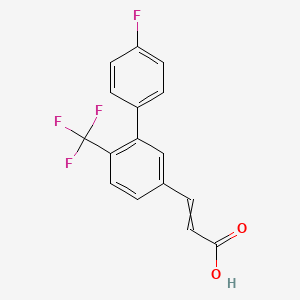
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
